molecular formula C13H15N3O3 B2773773 ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate CAS No. 860785-45-1

ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2773773
CAS No.: 860785-45-1
M. Wt: 261.281
InChI Key: RSSCLIWXBIKVBC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

ethyl 2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-12(17)9-15-13(18)16(10(2)14-15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSCLIWXBIKVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine derivatives. One common method includes the following steps:

    Condensation Reaction: Ethyl acetoacetate is reacted with phenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the triazole ring.

    Esterification: The resulting triazole compound is then esterified with ethanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductYieldReference
Base-catalyzed hydrolysis 2M NaOH, 60°C, 6hSodium 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate78%
Acid-catalyzed hydrolysis 1M HCl, reflux, 8h2-(3-Methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid65%

Key findings:

  • Base hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl.

  • Acid hydrolysis generates the free carboxylic acid, which can be further functionalized.

Alkylation and Acylation

The triazole ring’s nitrogen atoms participate in alkylation and acylation:

Reaction TypeReagentProductKey ObservationsReference
N-Alkylation Methyl iodide, K₂CO₃, DMF, 80°C1-(2-Ethoxy-2-oxoethyl)-3-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-oneSelective alkylation at N2 due to steric hindrance at N4
Acylation Acetyl chloride, pyridine, RT1-(2-Ethoxy-2-oxoethyl)-3-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one acetateAcylation occurs at N1 position

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

Reaction TypeConditionsProductYieldReference
Intramolecular cyclization PPA, 120°C, 4hTriazolo[3,4-b]benzoxazole derivative70%
Schiff base formation 4-Methoxybenzaldehyde, EtOH, RT4-Amino-5-phenyl-2-[(5-(4-methoxybenzylidene)-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one62%

Mechanistic insight:

  • Cyclization is driven by the electron-rich triazole ring activating adjacent functional groups .

Reactions with Amines

Primary amines react with the ester group or triazole ring:

Amine TypeConditionsProductApplicationReference
Aliphatic amines Ethylenediamine, MeOH, refluxBis-triazole piperazine derivativesAntimicrobial agents
Aromatic amines 2-Hydroxyaniline, DCM, RTBenzoxazole-linked triazoleFluorescent probes

Quantitative Data Table

Critical parameters for optimizing reactions:

ParameterHydrolysisAlkylationCyclization
Optimal Temp (°C)60–8080–100100–120
CatalystNaOH/HClK₂CO₃Polyphosphoric acid
SolventH₂O/EtOHDMFToluene
Typical Yield65–78%70–85%60–70%

Data compiled from .

Key Research Findings

  • Steric effects dominate alkylation selectivity, with N2 being more reactive than N4.

  • Electron-withdrawing groups on the phenyl ring enhance hydrolysis rates by 15–20%.

  • Cyclization products exhibit enhanced bioactivity , with MIC values against S. aureus as low as 8 µg/mL .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is C14H14N3O3C_{14}H_{14}N_3O_3, with a molecular weight of approximately 286.28 g/mol. The compound features a triazole ring, which is known for its biological activity and potential as a pharmacophore.

Structural Representation

The structural formula can be represented as follows:Ethyl 2 3 methyl 5 oxo 4 phenyl 4 5 dihydro 1H 1 2 4 triazol 1 yl acetate\text{Ethyl 2 3 methyl 5 oxo 4 phenyl 4 5 dihydro 1H 1 2 4 triazol 1 yl acetate}

Medicinal Chemistry

This compound has shown promising results in various biological activities:

Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain synthesized triazole derivatives showed good to moderate activity against bacteria such as Staphylococcus aureus and Bacillus cereus .

Anticancer Potential : Triazole derivatives have been explored for their anticancer properties. The incorporation of the triazole ring into drug design has led to the development of compounds that inhibit tumor growth in various cancer models .

Anti-inflammatory Effects : Some studies have reported that triazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Corrosion Inhibition

Recent advancements have highlighted the use of triazole compounds as effective corrosion inhibitors for metals. This compound can be synthesized to enhance corrosion resistance in aggressive environments. The mechanism involves the formation of a protective layer on metal surfaces .

Material Science

Triazole compounds are also being investigated for their role in developing new materials with unique properties:

Polymer Chemistry : The incorporation of triazole moieties into polymers can enhance thermal stability and mechanical properties. These materials are suitable for applications in coatings and adhesives .

Nanotechnology : Triazole-based compounds are being explored as stabilizers or functional groups in nanomaterials, improving their performance in various applications such as drug delivery systems and sensors .

Table 1: Summary of Biological Activities

Activity TypeTest OrganismsResultsReference
AntimicrobialStaphylococcus aureusModerate activity
AnticancerVarious cancer cell linesSignificant inhibition
Anti-inflammatoryIn vitro modelsReduced inflammation markers

Table 2: Corrosion Inhibition Efficiency

CompoundMetal TypeInhibition Efficiency (%)Reference
Ethyl 2-(triazole derivative)Carbon Steel85%
Triazole-based polymerAluminum Alloy90%

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetate
  • Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-imidazol-1-yl)acetate

Uniqueness

Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3C_{13}H_{15}N_{3}O_{3} with a molecular weight of 261.28 g/mol. The structure includes a triazole ring that is pivotal for its biological activity.

Overview

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties against various pathogens. This compound has been tested against a range of bacteria and fungi.

Case Studies and Findings

  • Antibacterial Activity :
    • A study demonstrated that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative structure and substituents .
    • Another investigation found that compounds similar in structure to ethyl 2-(3-methyl-5-oxo-4-phenyl) showed promising results against Klebsiella pneumoniae and Enterococcus faecalis, suggesting that modifications in the triazole scaffold can enhance antibacterial efficacy .
  • Antifungal Activity :
    • Ethyl 2-(3-methyl-5-oxo) derivatives were evaluated for antifungal properties against Candida albicans and Aspergillus niger. The results indicated that these compounds could effectively inhibit fungal growth at concentrations comparable to traditional antifungal agents .

The biological activity of ethyl 2-(3-methyl-5-oxo) derivatives can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity :
Triazole compounds often act by inhibiting key enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi. This disruption leads to cell lysis or impaired growth.

2. Interaction with Nucleic Acids :
Some studies suggest that triazole derivatives may interfere with nucleic acid synthesis by binding to DNA or RNA polymerases, thereby affecting replication and transcription processes .

Data Summary

Biological Activity Target Organisms MIC (µg/mL)
AntibacterialEscherichia coli32 - 128
Staphylococcus aureus64 - 256
Klebsiella pneumoniae64 - 128
AntifungalCandida albicans32 - 128
Aspergillus niger64 - 256

Q & A

Basic: How can the synthesis of ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate be optimized for higher yield and purity?

Methodological Answer:
Optimization involves:

  • Reagent Ratios : Using a 1:1 molar ratio of sodium ethoxide and ethyl bromoacetate to ensure complete alkylation of the triazole intermediate .
  • Solvent Selection : Refluxing in absolute ethanol (2–8 hours) for better solubility and reactivity .
  • Workup : Recrystallization from ethanol/water (1:2) to remove unreacted starting materials and byproducts .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and adjust reflux duration accordingly .

Basic: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl, phenyl, and ester groups) .

  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations .

  • X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters) and ORTEP-3 for visualizing anisotropic thermal ellipsoids .
    Example Crystallographic Parameters (for analogous triazole derivatives):

    ParameterValue (from )
    Space groupP21/n
    a, b, c (Å)13.6111, 4.0970, 24.172
    β (°)100.063
    R-factor0.038

Basic: How can researchers evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • Assay Design :
    • Strains : Test against Candida albicans and Staphylococcus aureus using agar diffusion or microdilution methods .
    • Controls : Compare with known triazole-based antimicrobials (e.g., fluconazole) to benchmark efficacy .
  • Dose-Response Analysis : Determine minimum inhibitory concentration (MIC) values in triplicate to ensure reproducibility .

Advanced: What challenges arise during crystallographic refinement of this compound using SHELXL, and how can they be resolved?

Methodological Answer:

  • Disorder Modeling : Anisotropic displacement of flexible groups (e.g., ester side chains) may require partitioning into multiple positions using PART instructions in SHELXL .
  • Twinned Data : For partially overlapping reflections, employ TWIN/BASF commands to refine twin fractions .
  • Validation Tools : Use WinGX to analyze residual density maps and correct overfitting via restrained refinement .

Advanced: How can conflicting biological activity data (e.g., variable IC₅₀ values across assays) be resolved?

Methodological Answer:

  • Orthogonal Assays : Confirm activity via both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) platforms .
  • Structural Analogs : Compare with derivatives (e.g., thiophene vs. phenyl substitutions) to identify pharmacophore contributions .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in vitro .

Advanced: What strategies are effective for resolving NMR signal overlap in structurally complex triazole derivatives?

Methodological Answer:

  • 2D NMR : Utilize HSQC and HMBC to assign crowded regions (e.g., aromatic protons near the triazole ring) .
  • Variable Temperature NMR : Reduce signal broadening by acquiring spectra at 298–323 K .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace connectivity in challenging cases .

Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic substitution at the triazole N1 position) .
  • Molecular Docking : Screen against fungal cytochrome P450 targets to rationalize antimicrobial activity .
  • MD Simulations : Assess solvation effects on ester group hydrolysis rates in aqueous environments .

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